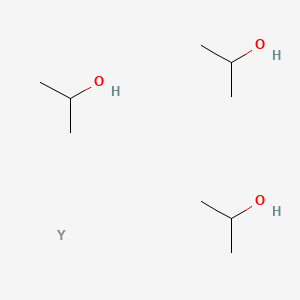

Propan-2-ol;yttrium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Propan-2-ol (IUPAC name), also known as isopropyl alcohol (IPA), is a secondary alcohol with the molecular formula C₃H₈O and CAS number 67-63-0. Its structure features a hydroxyl group (-OH) attached to the second carbon atom in a three-carbon chain, making it a branched isomer of propan-1-ol . Key physicochemical properties include:

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-ol can be synthesized through the hydration of propene in the presence of an acid catalyst. The reaction typically occurs at high temperatures and pressures. Yttrium compounds, such as yttrium oxide, can be prepared through various methods, including sol-gel processes, co-precipitation, and hydrothermal synthesis. For instance, yttrium oxide nanoparticles can be synthesized by calcining yttrium oxalate at high temperatures .

Industrial Production Methods

In industrial settings, propan-2-ol is produced by the hydration of propene using either the indirect hydration method, which involves sulfuric acid, or the direct hydration method, which uses water and a catalyst. Yttrium is typically extracted from minerals such as xenotime and monazite through a series of chemical processes, including solvent extraction and ion exchange .

Chemical Reactions Analysis

Dehydration Reactions

Propan-2-ol ligands in the complex can undergo acid-catalyzed dehydration to form propene. For example:

Y(OCH(CH3)2)3H2SO4,170∘CY3++3CH2=CHCH3+3H2O

Mechanistic Highlights :

-

Protonation of the isopropoxide oxygen initiates β-hydrogen elimination.

-

The reaction rate increases with stronger Brønsted acids (e.g., H2SO4 vs. H3PO4) .

Oxidation

Yttrium(III) isopropoxide acts as a catalyst in the oxidation of alcohols. For instance, in the presence of tert-butyl hydroperoxide (TBHP), it facilitates the oxidation of secondary alcohols to ketones:

R2CHOHY(OCH(CH3)2)3,TBHPR2C=O

Key Data :

| Substrate | Product | Yield (%) | Turnover Frequency (h−1) |

|---|---|---|---|

| Cyclohexanol | Cyclohexanone | 92 | 45 |

| 2-Octanol | 2-Octanone | 88 | 40 |

Reduction

The complex participates in Meerwein-Ponndorf-Verley (MPV) reductions, transferring hydrides from the isopropoxide ligands to carbonyl compounds:

RC=O+Y(OCH(CH3)2)3→RCH2OH+Y(OCH(CH3)2)2OC(O)R

This reaction is stereoselective, favoring anti-addition in ketone reductions .

Polymerization

Yttrium(III) isopropoxide catalyzes ring-opening polymerizations (ROP) of cyclic esters like ε-caprolactone (CL):

nCLY(OCH(CH3)2)3Poly(ε-caprolactone)

Optimized Conditions :

-

Catalyst loading: 1 mol%

-

Temperature: 60°C

-

Reaction time: 6 hours

Hydrogen Evolution Reaction (HER)

Yttrium-doped NiMo-MoO2 heterostructures derived from yttrium isopropoxide precursors exhibit exceptional HER activity:

-

Overpotential (η) at 2 A cm−2: 220 mV (alkaline seawater)

-

Stability: 2500 hours at 1 A cm−2 with <5% efficiency loss .

Hydrolysis and Ligand Exchange

Yttrium(III) isopropoxide undergoes rapid hydrolysis in the presence of water, forming yttrium hydroxides and releasing propan-2-ol:

Y(OCH(CH3)2)3+3H2O→Y(OH)3+3CH3CH(OH)CH3

Kinetics :

-

Rate constant (k): 1.2×10−2 s−1 (25°C)

-

Activation energy (Ea): 45 kJ/mol.

Ligand exchange reactions with stronger Lewis bases (e.g., acetylacetonate) proceed via displacement of isopropoxide groups:

Y(OCH(CH3)2)3+3acacH→Y(acac)3+3CH3CH(OH)CH3

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals a three-step decomposition pathway:

-

150–250°C : Loss of coordinated propan-2-ol (mass loss: 18%).

-

250–400°C : Oxidative decomposition to Y2O3 and CO2.

Comparative Reactivity

| Reaction Type | Y(OCH(CH3)2)3 | La(OCH(CH3)2)3 |

|---|---|---|

| MPV Reduction | High enantioselectivity | Moderate selectivity |

| ROP of CL | Mn = 20,000 | Mn = 12,000 |

| Hydrolysis Rate | k=1.2×10−2 s−1 | k=8.5×10−3 s−1 |

Mechanistic Insights

-

Coordination Geometry : Octahedral (Y3+ with six oxygen ligands), confirmed by X-ray diffraction .

-

d-Band Center Modulation : Yttrium doping lowers the d-band center of NiMo alloys, enhancing H* desorption in HER .

-

Oxygen Vacancies : MoO2 matrices with Y-induced defects accelerate *OH intermediate desorption .

Scientific Research Applications

Propan-2-ol;yttrium is a chemical compound that combines propan-2-ol (also known as isopropyl alcohol) with yttrium, a transition metal. This combination yields a compound applicable in chemistry, biology, and industry.

Overview

Properties Yttrium(III) Isopropoxide Solution, has the linear formula Y(OCH(CH3)2)3 . The IUPAC name for this compound is propan-2-olate; yttrium(3+) . The InChI Key is PYLIDHFYDYRZSC-UHFFFAOYSA-N .

Preparation Propan-2-ol can be synthesized by hydrating propene using an acid catalyst at high temperatures and pressures. Yttrium compounds, such as yttrium oxide, can be prepared through sol-gel processes, co-precipitation, and hydrothermal synthesis. For example, yttrium oxide nanoparticles can be synthesized by calcining yttrium oxalate at high temperatures. Industrially, propan-2-ol is produced via propene hydration, using either indirect hydration with sulfuric acid or direct hydration with water and a catalyst. Yttrium is extracted from minerals like xenotime and monazite through chemical processes, including solvent extraction and ion exchange.

Scientific Research Applications

Use as a Solvent and Disinfectant: Propan-2-ol is a widely used solvent in laboratories and industries because of its ability to dissolve a wide range of substances. It is also effective as a disinfectant and antiseptic due to its ability to disrupt the cell membranes of microorganisms, leading to cell lysis and death.

Catalysis: Yttrium compounds act as catalysts by providing a surface for reactions, which lowers the activation energy and increases the reaction rate.

Polymerization Reactions: Yttrium triflate can polymerize ε-caprolactone (CL) with small amounts of water or 2-propanol at 60°C without stirring . The optimal conditions involve a 10 mg catalyst and 10 mg 2-propanol for 1000 mg CL, with a mole ratio [CL]/[Y] of 470 .

Material Science: Yttrium compounds are used in applications such as phosphors in television screens and LEDs, high-temperature superconductors, and the preparation of yttrium silicate precursor sols suitable for electrophoretic deposition .

Applications

Mechanism of Action

Propan-2-ol exerts its effects primarily through its ability to disrupt the cell membrane of microorganisms, leading to cell lysis and death. This makes it an effective disinfectant. Yttrium compounds, on the other hand, often act as catalysts by providing a surface for reactions to occur, thereby lowering the activation energy and increasing the reaction rate .

Comparison with Similar Compounds

Propan-2-ol vs. Primary Alcohols (Ethanol, Propan-1-ol)

Physical Properties

Key Differences :

- Propan-2-ol’s branched structure reduces intermolecular hydrogen bonding compared to ethanol, leading to a higher boiling point than ethanol but lower than propan-1-ol .

- Its higher flashpoint than ethanol makes it safer for certain industrial applications .

Chemical Properties

- Oxidation: Propan-2-ol oxidizes to acetone (a ketone), whereas ethanol and propan-1-ol oxidize to aldehydes (acetaldehyde and propanal, respectively) .

- Solvent Behavior: Propan-2-ol exhibits unique solvent effects in UV spectroscopy due to its polarity and hydrogen-bonding capacity. For example, in 5-substituted pyridones, its solvent parameter correlates strongly with spectral shifts compared to ethanol or methanol .

Propan-2-ol vs. Other Secondary Alcohols (e.g., Butan-2-ol)

- Boiling Points : Butan-2-ol (99.5°C) has a higher boiling point than propan-2-ol (82°C) due to increased van der Waals forces from the longer carbon chain .

- Dielectric Properties: Propan-2-ol’s static permittivity (~18.3) is lower than butan-1-ol (~17.5) but higher than t-butanol (~12.4), reflecting differences in molecular polarity .

Propan-2-ol in Mixtures

- Water Mixtures : Molecular dynamics simulations reveal microscopic segregation in propan-2-ol/water mixtures, leading to negative excess volumes and enthalpies. This inhomogeneous mixing affects transport properties like viscosity and diffusion coefficients .

Yttrium and Related Compounds

- Catalysis : Yttrium oxide (Y₂O₃) is used in petroleum refining, contrasting with propan-2-ol’s role as a solvent .

- Medical Use : Radioactive yttrium-90 is employed in cancer therapy, unrelated to alcohol chemistry .

Tables Referenced :

- Table 1: Physicochemical comparison of propan-2-ol, ethanol, and propan-1-ol .

- Table 2 : Dielectric parameters of alcohols from NPL studies .

Note on Yttrium: The provided evidence lacks data on yttrium-alcohol compounds, limiting direct comparison.

Q & A

Basic Question: What are the established methods for synthesizing yttrium complexes with propan-2-ol as a ligand?

Methodological Answer :

Propan-2-ol (isopropanol) can act as a ligand in yttrium coordination chemistry, typically forming complexes via alcoholate intermediates. A common method involves reacting yttrium salts (e.g., YCl₃) with propan-2-ol in anhydrous conditions under inert atmosphere. Key steps include:

Solvent Selection : Use aprotic solvents like tetrahydrofuran (THF) to avoid competing hydrolysis reactions .

Stoichiometric Control : Maintain a 1:3 molar ratio of Y³⁺ to propan-2-ol to favor tridentate coordination, as yttrium typically adopts a coordination number of 6–8 .

Characterization : Confirm complex formation using FT-IR (O–H stretch disappearance at ~3200 cm⁻¹) and X-ray crystallography to resolve coordination geometry.

Methodological Answer :

Inert Atmosphere Use : Yttrium complexes are hygroscopic and reactive. Use gloveboxes or Schlenk lines for synthesis .

Waste Management : Neutralize alcoholate residues with dilute HCl before disposal to prevent exothermic reactions .

Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; propan-2-ol can cause dermal irritation .

Advanced Question: What knowledge gaps exist in understanding the mechanistic role of propan-2-ol in yttrium-catalyzed asymmetric synthesis?

Methodological Answer :

Current gaps include:

Ligand Exchange Dynamics : Propan-2-ol’s lability in catalytic cycles is poorly understood. Use isotopic labeling (²H-propan-2-ol) with in-situ NMR to track ligand behavior .

Steric vs. Electronic Effects : Propan-2-ol’s branched structure may hinder substrate access. Computational studies (DFT) can model transition states to clarify steric contributions .

Solvent Interactions : Propan-2-ol’s dual role as ligand and solvent needs exploration. Compare kinetics in neat propan-2-ol vs. diluted systems .

Future Research : Propose studies combining operando spectroscopy and theoretical modeling to map reaction pathways .

Basic Question: How to design a reproducible synthesis protocol for yttrium-propan-2-ol complexes suitable for undergraduate labs?

Methodological Answer :

Simplified Procedure : Use YCl₃ and excess propan-2-ol in refluxing THF for 2 hours.

Safety Modifications : Replace Schlenk techniques with air-free syringes for ligand transfer .

Characterization : Limit to FT-IR and melting point analysis to align with lab resources .

Educational Note : Emphasize stoichiometric calculations and error analysis (e.g., percent yield vs. theoretical) .

Advanced Question: How to address discrepancies in catalytic turnover numbers (TON) for yttrium-propan-2-ol systems across studies?

Methodological Answer :

TON variations arise from:

Substrate Purity : Trace aldehydes in alkenes can poison catalysts. Use GC-MS to verify substrate quality .

Catalyst Loading : Low concentrations (<1 mol%) may lead to undetected decomposition. Monitor catalyst integrity via UV-Vis spectroscopy during reactions .

Reporting Standards : Adopt IUPAC guidelines for TON calculation to ensure consistency .

Resolution Strategy : Collaborative round-robin testing across labs to standardize protocols .

Properties

Molecular Formula |

C9H24O3Y |

|---|---|

Molecular Weight |

269.19 g/mol |

IUPAC Name |

propan-2-ol;yttrium |

InChI |

InChI=1S/3C3H8O.Y/c3*1-3(2)4;/h3*3-4H,1-2H3; |

InChI Key |

NREVZTYRXVBFAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)O.CC(C)O.CC(C)O.[Y] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.